molecular formula C21H24N2O4 B5522728 1-(2-methoxyphenyl)-4-(2-propoxybenzoyl)-2-piperazinone

1-(2-methoxyphenyl)-4-(2-propoxybenzoyl)-2-piperazinone

Cat. No. B5522728
M. Wt: 368.4 g/mol
InChI Key: AMNILMLYSKBMFS-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-(2-propoxybenzoyl)-2-piperazinone is a chemical compound belonging to the class of piperazines. Piperazines are notable for their wide range of applications in medicinal chemistry due to their diverse pharmacological properties.

Synthesis Analysis

This compound can be synthesized through various methods, often involving cyclocondensation reactions. For example, a derivative of 2,5-piperazinedione, closely related to our compound of interest, was synthesized by cyclocondensation of N-2-methoxyphenyl chloroacetamide, indicating a potential pathway for the synthesis of 1-(2-methoxyphenyl)-4-(2-propoxybenzoyl)-2-piperazinone (Zhang et al., 2007).

Molecular Structure Analysis

Structural characterization of similar compounds has been performed using techniques like X-ray diffraction, indicating that these molecules can exhibit complex behavior like pseudosymmetry and inversion twinning, as well as form one, two, or three-dimensional hydrogen-bonded assemblies (Chinthal et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives often include interactions like hydrogen bonding, which contributes significantly to their crystal packing and stability. These interactions can be influenced by various substituents on the piperazine ring (Priyanka et al., 2022).

Physical Properties Analysis

The physical properties of piperazine derivatives, including the one of interest, are typically characterized by their crystal systems and unit cell dimensions. For instance, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a structurally similar compound, has been found to crystallize in the monoclinic system (Zhang et al., 2007).

Chemical Properties Analysis

Piperazine compounds exhibit a variety of chemical properties, including the ability to form various hydrogen-bonded structures. These properties can be significantly influenced by the nature of the substituents on the piperazine ring, affecting their reactivity and interaction with other molecules (Priyanka et al., 2022).

Scientific Research Applications

Synthesis and Antimicrobial Activities

1-(2-methoxyphenyl)-4-(2-propoxybenzoyl)-2-piperazinone and related compounds have been studied for their synthesis and potential antimicrobial activities. For instance, novel triazole derivatives have been synthesized for antimicrobial screening, demonstrating the versatility of piperazinone derivatives in creating compounds with potential antimicrobial properties (Bektaş et al., 2010).

Structural and Supramolecular Analysis

Research involving closely related compounds has focused on their structural characteristics, including hydrogen-bonded assemblies and the impact of different substituents on the molecule's assembly and structural integrity. Studies have shown that variations in substituents can lead to different dimensional assemblies, demonstrating the compound's utility in structural chemistry (Chinthal et al., 2021).

Anti-Inflammatory and Analgesic Agents

Further research has explored the synthesis of novel compounds derived from 1-(2-methoxyphenyl)-4-(2-propoxybenzoyl)-2-piperazinone for use as anti-inflammatory and analgesic agents. These studies highlight the compound's potential in medicinal chemistry, particularly in the development of new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Reactions with Morpholine and Piperidine

Research into the reactions of related compounds with morpholine and piperidine has provided insights into the synthesis of amides and enamines, contributing to the broader understanding of chemical reactions involving piperazinone derivatives. This research is valuable for synthesizing a variety of chemical compounds with potential applications in various fields (Buggle et al., 1978).

Central Nervous System (CNS) Agents

Studies have also explored the potential of 1-(2-methoxyphenyl)-4-(2-propoxybenzoyl)-2-piperazinone derivatives as central nervous system agents, particularly focusing on their affinity for 5-HT1A and 5-HT2 receptors. This research underscores the compound's potential applications in developing new CNS agents, highlighting its significance in pharmacological research (Mokrosz et al., 1994).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Piperazinones and their derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential biological activities. This could lead to the development of new pharmaceuticals or other useful products .

properties

IUPAC Name

1-(2-methoxyphenyl)-4-(2-propoxybenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-14-27-18-10-6-4-8-16(18)21(25)22-12-13-23(20(24)15-22)17-9-5-7-11-19(17)26-2/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNILMLYSKBMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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